REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([CH2:14][NH2:15])[OH:13]>>[OH:13][CH2:12][CH2:14][NH:15][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N+:9]([O-:11])=[O:10]
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Name
|
|
Quantity
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7.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
The reaction mixture is poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
After washing
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Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate phase is evaporated to dryness under vacuum
|
Type
|
EXTRACTION
|
Details
|
The dry extract
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
The product obtained melts at 78° C. (literature value 78.5° C.)
|
Name
|
|
Type
|
|
Smiles
|
OCCNC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |